3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid
Description
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is a synthetic acrylate derivative characterized by a phenyl ring substituted with an ethoxy group at position 3 and a phenoxyethoxy group at position 4. Its molecular formula is C₁₉H₂₂O₅, with a molecular weight of 330.35 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZXAJMWIBUNF-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis for Phenoxyethoxy Installation
The 2-phenoxyethoxy group is introduced via Williamson ether synthesis, leveraging nucleophilic substitution between a phenol and a haloether. For example:
Direct Alkylation Using Phenethyl Bromides
Alternative routes employ 2-phenoxyethyl bromide for alkylation of 3-ethoxy-4-hydroxybenzaldehyde. This method avoids multi-step ether synthesis but requires stringent temperature control (50–60°C) to prevent over-alkylation.
Acrylic Acid Formation via Knoevenagel Condensation
Classic Knoevenagel Protocol
The benzaldehyde intermediate undergoes condensation with malonic acid in refluxing pyridine with a catalytic amine (e.g., piperidine). Key parameters:
Microwave-Assisted Condensation
Modern adaptations utilize microwave irradiation (150°C, 30 min) to accelerate the reaction, improving yields to 82–88% while reducing side products.
Alternative Pathways: Wittig Reaction and Hydrolysis
Wittig Olefination
The phosphorane reagent (e.g., ethyl triphenylphosphoranylidene acetate) reacts with the benzaldehyde intermediate in anhydrous THF under nitrogen. Post-reaction hydrolysis (1M NaOH, 60°C) yields the acrylic acid:
Ester Hydrolysis
Ethyl 3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]acrylate, synthesized via esterification of the corresponding alcohol, undergoes saponification with NaOH (2M, reflux, 4h). Acidification with HCl precipitates the product (purity: >95%).
Industrial-Scale Optimization
Solvent and Catalyst Selection
Patent EP0649420B1 highlights the use of n-octane/mesitylene mixtures for azeotropic water removal during condensation, enhancing reaction efficiency. Sodium hydroxide (1 equivalent) and acetyl morpholine (3 equivalents) facilitate ketone-to-acrylamide conversions at 127°C, though this requires adaptation for carboxylic acid synthesis.
Purification Techniques
- Crystallization : Petrol ether/toluene mixtures precipitate the product with minimal impurities.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
Batch analyses from Ambeed.com indicate ≥97% purity via titration and LC-MS, with residual solvents (e.g., DMF) <0.1%.
Chemical Reactions Analysis
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical research, particularly in the study of proteomics and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and phenoxy groups can participate in various binding interactions, influencing its biological activity. The acrylic acid moiety can undergo reactions that modify its chemical properties, further affecting its mechanism of action. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs, highlighting substituents, molecular weights, and functional groups:
*Calculated based on molecular formula C₁₇H₁₃ClO₄.
Key Findings from Structural Comparisons
Lipophilicity and Solubility: The benzyloxy group in increases lipophilicity compared to the target compound’s phenoxyethoxy group, which may enhance membrane permeability but reduce aqueous solubility.
Electronic Effects :
- The chloro substituent in is electron-withdrawing, which may increase acidity of the acrylic acid moiety compared to the target compound’s ethoxy group.
- The ketone in (4-ethoxybenzoyl derivative) significantly alters electronic distribution, reducing resonance stabilization of the acrylic acid compared to ether-linked analogs.
Synthetic Accessibility: Williamson ether synthesis using flow-microwave systems (as in ) could be adapted for synthesizing the target compound’s phenoxyethoxy group, improving reaction efficiency. HPLC methods described in for impurity profiling of chlorophenoxy derivatives are applicable for quality control of structurally similar acrylates.
Biological Relevance: Caffeic acid , a natural dihydroxy analog, exhibits antioxidant activity due to its catechol structure.
Data Tables
Table 1: Molecular Formula and Weight Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid | C₁₉H₂₂O₅ | 330.35 |
| (2E)-3-[4-(Benzyloxy)-3-ethoxyphenyl]acrylic acid | C₁₈H₁₈O₄ | 298.34 |
| (2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid | C₁₇H₁₃ClO₄ | 332.76 |
| Caffeic acid | C₉H₈O₄ | 180.16 |
Table 2: Functional Group Impact on Properties
Biological Activity
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is a compound of interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound consists of an acrylic acid moiety linked to ethoxy and phenoxy groups. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways. The ethoxy and phenoxy groups can participate in various binding interactions, which may modulate enzyme activities or receptor functions. The acrylic acid component allows for further chemical modifications that can enhance its biological efficacy.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to donate hydrogen atoms or electrons allows these compounds to neutralize free radicals, thereby preventing oxidative stress-related damage in cells .
2. Anti-inflammatory Effects
Compounds analogous to this compound have demonstrated anti-inflammatory properties by modulating inflammatory pathways. They may induce autophagy, a process that helps clear damaged cellular components, thereby reducing inflammation .
3. Antimicrobial Properties
The phenolic components of the compound are associated with antimicrobial activity, potentially through disruption of microbial cell membranes or interference with cellular metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Neutralizes free radicals, reducing oxidative stress | |
| Anti-inflammatory | Induces autophagy; reduces inflammation | |
| Antimicrobial | Disrupts microbial membranes |
Case Study: Antioxidant Potential
A study exploring the antioxidant effects of related compounds demonstrated a significant reduction in oxidative stress markers in vitro. The findings suggest that the ethoxy and phenoxy substituents enhance the compound's ability to scavenge free radicals effectively .
Case Study: Anti-inflammatory Mechanism
In a controlled experiment, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
